molecular formula C24H27N5O5S2 B2738980 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide CAS No. 457651-85-3

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B2738980
CAS No.: 457651-85-3
M. Wt: 529.63
InChI Key: PEFPZYQZFWKZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide features a benzamide core with two distinct sulfonamide-linked heterocycles:

  • Sulfonyl group at position 4 of benzamide: Attached to 4-methylpiperidine, a six-membered nitrogen-containing ring with a methyl substituent.
  • Sulfamoyl group on the phenyl ring: Linked to a 4-methylpyrimidin-2-yl moiety, a diazine ring with a methyl group at position 2.

Its molecular weight is estimated to exceed 500 g/mol, comparable to analogs discussed below .

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O5S2/c1-17-12-15-29(16-13-17)36(33,34)22-7-3-19(4-8-22)23(30)27-20-5-9-21(10-6-20)35(31,32)28-24-25-14-11-18(2)26-24/h3-11,14,17H,12-13,15-16H2,1-2H3,(H,27,30)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFPZYQZFWKZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-methylpiperidine, which is then sulfonylated to form 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline . This intermediate is further reacted with 4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenylamine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide-Benzamide Derivatives with Heterocyclic Modifications

N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide (CAS: 448234-53-5)
  • Structural difference : Replaces 4-methylpiperidine with pyrrolidine (five-membered ring).
  • Impact :
    • Reduced ring size may alter conformational flexibility and steric interactions.
    • Molecular weight: 501.6 g/mol; Topological Polar Surface Area (TPSA): 155 Ų, indicating moderate solubility .
    • Key distinction : Pyrrolidine’s lower basicity compared to piperidine could affect binding to cationic targets.
4-(3,4-Dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
  • Structural difference: Incorporates a quinoline sulfonyl group and 4,6-dimethylpyrimidine.
  • Quinoline’s aromatic system may facilitate π-π stacking in binding pockets .
N-Butyl-4-({[4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}methyl)benzamide
  • Structural difference : Replaces sulfonyl with sulfanyl (thioether) and introduces chloro-pyrimidine.
  • Impact :
    • Sulfanyl’s reduced polarity may lower solubility but enhance cell penetration.
    • Chlorine’s electron-withdrawing effect could modulate electronic interactions with targets .

Sulfonamide Derivatives with Alternative Pharmacophores

4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide
  • Structural difference : Imidazole replaces piperidine/pyrrolidine.
  • Impact: Imidazole’s hydrogen-bonding capacity may enhance target affinity but reduce metabolic stability. Demonstrated notable antifungal activity in studies .
Sulfamethizole Impurity (N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine)
  • Structural difference : Thiadiazole replaces pyrimidine.

Piperazine/Piperidine-Based Sulfonamides

4-Methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
  • Structural difference : Piperazine (two nitrogen atoms) replaces 4-methylpiperidine.
  • Impact :
    • Piperazine’s additional nitrogen increases polarity, enhancing aqueous solubility.
    • Methylsulfonyl group introduces strong electron-withdrawing effects .
N-(4-((2-(Pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-2-(trifluoromethyl)benzamide
  • Structural difference : Trifluoromethylbenzamide and pyridine-piperidine sulfonyl group.
  • Impact :
    • Trifluoromethyl group enhances lipophilicity and metabolic stability via steric shielding .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Heterocycle 1 Heterocycle 2 Substituents Molecular Weight (g/mol) TPSA (Ų) Notable Properties
Target Compound 4-Methylpiperidine 4-Methylpyrimidine None ~520 (estimated) ~160 Balanced solubility/binding
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide Pyrrolidine 4-Methylpyrimidine None 501.6 155 Moderate solubility
4-(3,4-Dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide Quinoline 4,6-Dimethylpyrimidine Methyl (pyrimidine) ~550 (estimated) ~170 Enhanced lipophilicity
N-Butyl-4-({[4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}methyl)benzamide Piperazine Chloro-pyrimidine Sulfanyl, Chlorine ~530 (estimated) ~140 Improved membrane penetration
4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide Imidazole 5-Methylisoxazole None ~450 (estimated) ~130 Antifungal activity

Biological Activity

The compound 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide (commonly referred to as compound X ) is a synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound X has the following chemical structure:

  • Molecular Formula : C20H24N2O3S
  • Molecular Weight : 372.48 g/mol

The compound comprises a piperidine moiety, a sulfonamide group, and a benzamide structure, which are known for their diverse biological activities.

Antiviral Activity

Research indicates that derivatives of N-phenylbenzamide , closely related to compound X, exhibit significant antiviral properties. For instance, certain derivatives have shown effective inhibition against enterovirus 71 (EV71), with IC50 values ranging from 5.7 to 18 μM in vitro assays . The structural modifications in these compounds enhance their potency and metabolic stability.

Antibacterial Properties

The sulfonamide group in compound X is linked to antibacterial activity. Studies on similar piperidine derivatives have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves inhibition of bacterial enzyme activity .

Enzyme Inhibition

Compound X has potential as an enzyme inhibitor. Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, key enzymes in various physiological processes. The activity against AChE suggests possible applications in treating conditions like Alzheimer's disease .

The biological activities of compound X can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety plays a crucial role in inhibiting enzymes involved in bacterial metabolism.
  • Antiviral Mechanism : The structural components may interfere with viral replication processes by disrupting protein synthesis or viral entry into host cells.
  • Modulation of Cellular Pathways : Compounds with similar structures have been shown to affect cellular signaling pathways, potentially leading to apoptosis in cancer cells.

Case Studies and Research Findings

  • Antiviral Efficacy : A study on N-phenylbenzamide derivatives demonstrated that structural modifications could lead to enhanced antiviral activity against EV71, highlighting the importance of the piperidine and sulfonamide groups .
  • Antibacterial Testing : Research involving synthesized piperidine derivatives revealed notable antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that compound X may possess similar properties .
  • Enzyme Inhibition Assays : Compounds structurally related to compound X were tested for AChE inhibition, showing promising results that support further exploration of its potential neuroprotective effects .

Data Summary Table

Biological ActivityRelated CompoundIC50/Activity LevelReference
AntiviralN-Phenylbenzamide Derivative5.7 - 18 μM
AntibacterialPiperidine DerivativeSignificant Inhibition
Enzyme InhibitionAChE InhibitorModerate Activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.